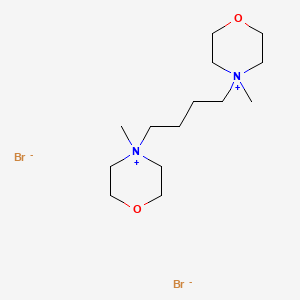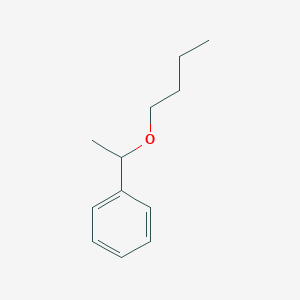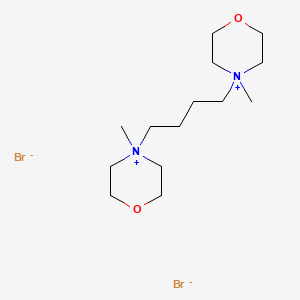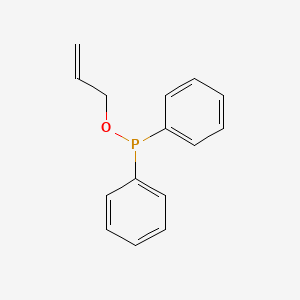
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the nitrophenyl group and the carboxylate ester makes this compound particularly interesting for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Used as a precursor for the synthesis of agrochemicals.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with nucleophilic sites in proteins and DNA . This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: Various derivatives are studied for their biological activities.
Uniqueness
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate is unique due to the presence of both the nitrophenyl and carboxylate ester groups, which enhance its reactivity and potential biological activities compared to other thiadiazole derivatives.
Eigenschaften
CAS-Nummer |
4602-50-0 |
|---|---|
Molekularformel |
C10H7N3O4S |
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C10H7N3O4S/c1-17-10(14)8-9(18-12-11-8)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3 |
InChI-Schlüssel |
JCNAAUGURONQFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SN=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


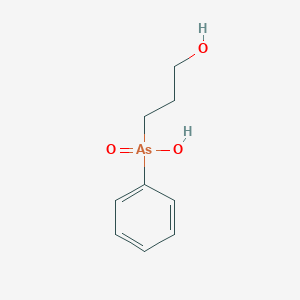
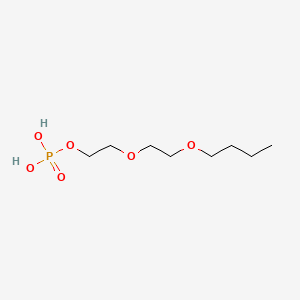
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
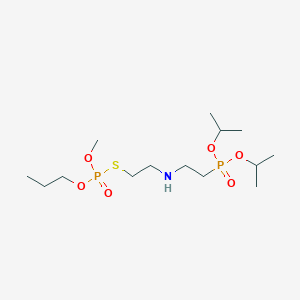
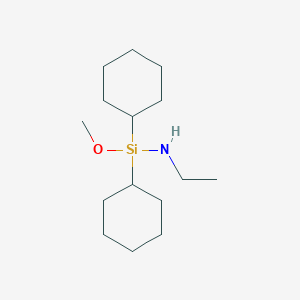
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
